molecular formula C16H24N2O3S B15200139 Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate

Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate

Cat. No.: B15200139
M. Wt: 324.4 g/mol
InChI Key: OZOVJCCAXGREBM-UHFFFAOYSA-N
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Description

Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfaneylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with dimethyl sulfoxide (DMSO) and a suitable base to introduce the sulfaneylidene moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfaneylidene moiety can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfaneylidene group to a thioether.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfone derivatives, thioethers, and various substituted benzyl piperidine-1-carboxylates.

Scientific Research Applications

Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfaneylidene moiety can interact with thiol groups in proteins, leading to enzyme inhibition. Additionally, the piperidine ring can bind to receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl piperidine-1-carboxylate: Lacks the sulfaneylidene moiety, making it less reactive in certain chemical reactions.

    Dimethyl sulfoxide derivatives: These compounds share the sulfaneylidene group but differ in their overall structure and reactivity.

Uniqueness

Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

benzyl 4-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3S/c1-22(2,20)17-12-14-8-10-18(11-9-14)16(19)21-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI Key

OZOVJCCAXGREBM-UHFFFAOYSA-N

Canonical SMILES

CS(=NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2)(=O)C

Origin of Product

United States

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